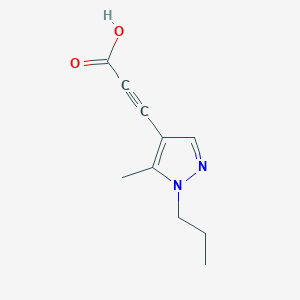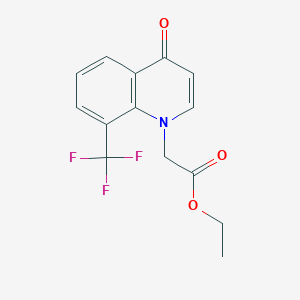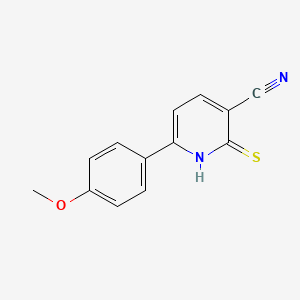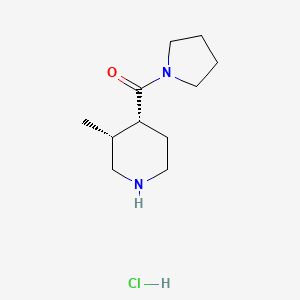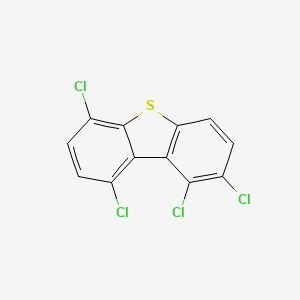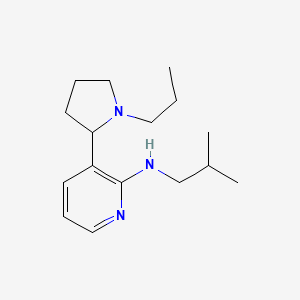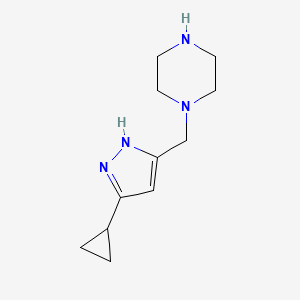
3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the pyrazole ring and a sulfonyl group linked to a propanoic acid moiety. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The sulfonyl group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Formation of the Propanoic Acid Moiety: The final step involves the reaction of the sulfonylated pyrazole with a suitable reagent to form the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 3-(1-Ethyl-1H-pyrazol-4-yl)propanoic acid
Uniqueness
3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid is unique due to the presence of both the sulfonyl and propanoic acid groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other pyrazole derivatives, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H14N2O4S |
|---|---|
Peso molecular |
246.29 g/mol |
Nombre IUPAC |
3-[(1-ethylpyrazol-3-yl)methylsulfonyl]propanoic acid |
InChI |
InChI=1S/C9H14N2O4S/c1-2-11-5-3-8(10-11)7-16(14,15)6-4-9(12)13/h3,5H,2,4,6-7H2,1H3,(H,12,13) |
Clave InChI |
USIYXXTTXCDFNU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(=N1)CS(=O)(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



